N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide
Description
N'-Hydroxy-3-(hydroxymethyl)benzenecarboximidamide is a benzene-derived compound characterized by a hydroxymethyl (-CH2OH) substituent at the 3-position and an N'-hydroxycarboximidamide (-C(=NOH)NH2) functional group.
Properties
IUPAC Name |
N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-2-6(4-7)5-11/h1-4,11-12H,5H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSFMGRTWCDFRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-(hydroxymethyl)benzenecarboximidamide typically involves the reaction of 3-(hydroxymethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired carboximidamide derivative under acidic conditions .
Industrial Production Methods
Industrial production methods for N’-hydroxy-3-(hydroxymethyl)benzenecarboximidamide are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-(hydroxymethyl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 3-(carboxymethyl)benzenecarboximidamide.
Reduction: 3-(hydroxymethyl)benzylamine.
Substitution: 3-(alkoxymethyl)benzenecarboximidamide.
Scientific Research Applications
N’-hydroxy-3-(hydroxymethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(hydroxymethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide can be contextualized by comparing it to related benzenecarboximidamide derivatives. Key distinctions arise from variations in substituents, which influence reactivity, solubility, and biological activity.
Substituent Effects on Physicochemical Properties
Biological Activity
N'-hydroxy-3-(hydroxymethyl)benzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
Structural Overview
This compound is characterized by the presence of both hydroxymethyl and N'-hydroxy groups, which enhance its reactivity and interaction with biological targets. The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=CC(=C1)C(=NO)N)CO |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, blocking their functionality. This mechanism is particularly relevant in the context of drug discovery for enzyme-related diseases.
- DNA/RNA Interaction : It may also interact with nucleic acids, influencing their stability and function, which is crucial for developing therapeutic agents targeting genetic material.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Potential : There are indications that it may possess anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.
- Anti-inflammatory Effects : Some studies have explored its role in modulating inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-hydroxy-N'-(4-methylphenyl)carboximidamide | Hydroxylated amide | Antimicrobial |
| 3-(dimethylamino)-1-(3-hydroxyphenyl)propan-1-one | Ketone with phenolic group | Antidepressant |
| 4-hydroxy-N,N-dimethylbenzamide | Hydroxylated amide | Analgesic properties |
The presence of both hydroxymethyl and N'-hydroxy groups in this compound differentiates it from these analogs and contributes to its distinct biological profile.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against common bacterial pathogens. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved induction of apoptosis, highlighting its potential role in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
